molecular formula C13H15N3OS2 B8590844 N,N-dimethyl-4-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzamide

N,N-dimethyl-4-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzamide

Cat. No. B8590844
M. Wt: 293.4 g/mol
InChI Key: ICUJFTRSHCLXNX-UHFFFAOYSA-N
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Patent
US04409227

Procedure details

A slurry of 3.0 grams of 1-((4-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzoyl)oxy)-2,5-pyrrolidinedione (0.0083 mole) was treated with 50 ml of methanol saturated with dimethylamine. After the mixture of methanol-dimethylamine went into solution, the reaction mixture was concentrated and a viscous oil obtained. Crystals formed upon drying the viscous oil in vacuo. Further purification gave the product N,N-dimethyl-4-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzamide, confirmed by nuclear magnetic resonance, as a white solid having a melting point of 75°-80° C.
Name
1-((4-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzoyl)oxy)-2,5-pyrrolidinedione
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
methanol dimethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][C:5]([S:7][CH2:8][C:9]2[CH:24]=[CH:23][C:12]([C:13]([O:15]N3C(=O)CCC3=O)=O)=[CH:11][CH:10]=2)=[N:4][N:3]=1.[CH3:25][NH:26][CH3:27].CO.CNC>CO>[CH3:25][N:26]([CH3:27])[C:13](=[O:15])[C:12]1[CH:11]=[CH:10][C:9]([CH2:8][S:7][C:5]2[S:6][C:2]([CH3:1])=[N:3][N:4]=2)=[CH:24][CH:23]=1 |f:2.3|

Inputs

Step One
Name
1-((4-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)benzoyl)oxy)-2,5-pyrrolidinedione
Quantity
3 g
Type
reactant
Smiles
CC1=NN=C(S1)SCC1=CC=C(C(=O)ON2C(CCC2=O)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
methanol dimethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
a viscous oil obtained
CUSTOM
Type
CUSTOM
Details
Crystals formed
CUSTOM
Type
CUSTOM
Details
upon drying the viscous oil in vacuo
CUSTOM
Type
CUSTOM
Details
Further purification

Outcomes

Product
Name
Type
product
Smiles
CN(C(C1=CC=C(C=C1)CSC=1SC(=NN1)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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